molecular formula C16H16ClF2NO B1139106 S 2101

S 2101

Cat. No.: B1139106
M. Wt: 311.75 g/mol
InChI Key: CTSUZAFTJVLOIX-SBKWZQTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S 2101 is a chemical compound known for its role as an inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme is involved in the demethylation of histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting LSD1, this compound can influence various biological processes, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S 2101 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

    Formation of the cyclopropane ring: This is achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the phenylmethoxy group: This step involves the reaction of the cyclopropane intermediate with a phenylmethoxy reagent under controlled conditions.

    Addition of the difluorophenyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

S 2101 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

General Properties

  • Microstructure : LDX 2101 features a balanced austenitic-ferritic structure which provides high strength and resistance to localized corrosion.
  • Corrosion Resistance : It exhibits superior resistance to chloride stress-corrosion cracking compared to conventional austenitic stainless steels like 304L and 316L.
  • Mechanical Strength : The enhanced strength allows for thinner cross-sections, resulting in significant cost savings in material usage.

Key Applications

IndustrySpecific Uses
Chemical Processing Pressure vessels, heat exchangers, piping systems, and storage tanks .
Food and Beverage Tanks for palm oil and wine storage .
Pulp and Paper Equipment like hydrogen peroxide bleaching reactors and digesters .
Marine and Shipbuilding Components in ships and marine structures due to corrosion resistance .
Water Treatment Used in desalination systems and wastewater treatment plants .
Infrastructure Bridges, flood gates, and sluice gates .
Power Generation Components in flue gas desulfurization (FGD) systems .

Chemical Processing Industry

In chemical processing environments where exposure to corrosive substances is prevalent, LDX 2101 has been utilized for manufacturing pressure vessels and piping systems. The alloy's resistance to pitting and crevice corrosion makes it an ideal choice for handling aggressive chemicals.

  • Case Study : A chemical plant replaced their existing 304L stainless steel piping with LDX 2101 due to frequent failures caused by corrosion. The switch resulted in a significant reduction in maintenance costs and downtime.

Pulp and Paper Industry

The pulp and paper industry often faces challenges with equipment durability due to harsh processing conditions. LDX 2101 has been successfully implemented in various applications within this sector.

  • Case Study : In a mechanical pulping mill, the traditional 316/316L stainless steel shafts experienced fatigue failures within a year. Switching to LDX 2101 improved the lifespan of the shafts significantly, demonstrating the alloy's superior mechanical properties under stress.

Marine Applications

The marine industry benefits from LDX 2101's excellent corrosion resistance, particularly in seawater environments.

  • Case Study : A shipbuilding company used LDX 2101 for constructing cargo tanks on chemical tankers. The material's ability to withstand harsh marine conditions without requiring extensive protective coatings resulted in lower long-term maintenance costs.

Performance Comparisons

The following table summarizes the performance characteristics of LDX 2101 against other common stainless steels:

PropertyLDX 2101304L316L
Yield Strength (MPa)~450~215~290
Ultimate Tensile Strength (MPa)~620~505~580
Corrosion ResistanceExcellentGoodVery Good
Chloride Stress-Corrosion Cracking ResistanceExcellentPoorGood

Comparison with Similar Compounds

S 2101 is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications. This compound stands out due to its high inhibition activity and selectivity for LSD1 over other enzymes .

Biological Activity

S 2101, also known as LSD1 Inhibitor II, is a small molecule that has garnered attention for its role in inhibiting the enzyme lysine-specific demethylase 1 (LSD1). This compound is primarily utilized in research related to cell signaling and epigenetic regulation. The following sections detail the biological activity, mechanisms of action, potency, and relevant case studies associated with this compound.

LSD1 is an important enzyme involved in the demethylation of histone proteins, which plays a crucial role in gene expression regulation. By inhibiting LSD1, this compound leads to an accumulation of methylated histones, particularly H3K4me2, thereby influencing transcriptional activity. This inhibition is significant for various biological processes, including cancer progression and neuronal function.

Potency and Selectivity

This compound exhibits notable potency against LSD1 with an IC50 value of approximately 990 nM and a Ki value of 610 nM . It shows a high degree of selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with Ki values of 110 μM and 17 μM , respectively. This selectivity is crucial for minimizing off-target effects in experimental settings.

Biological Activity Data

The following table summarizes the biological activity parameters of this compound:

ParameterValue
IC50 (LSD1)990 nM
Ki (LSD1)610 nM
Ki (MAO-A)110 μM
Ki (MAO-B)17 μM
k_inact/K_I (LSD1)4560 M⁻¹s⁻¹

These values indicate that this compound is a potent inhibitor of LSD1 with significantly lower activity against MAO enzymes, affirming its specificity for LSD1 inhibition .

Case Studies and Research Findings

Several studies have utilized this compound to explore its effects on cellular processes:

  • Inhibition Studies : A study involving HEK293T human cells demonstrated that treatment with this compound resulted in a dose-dependent increase in H3K4me2 levels. This finding supports the compound's efficacy as an LSD1 inhibitor and its potential role in enhancing gene expression through epigenetic modifications .
  • Cancer Research : In cancer models, this compound has been shown to inhibit tumor growth by modulating the expression of genes involved in cell proliferation and survival. The compound's ability to alter histone methylation patterns has been linked to reduced oncogenic signaling pathways .
  • Neurobiology Applications : Research indicates that this compound may influence neuronal excitability and has implications for neurodegenerative diseases. The compound's selective inhibition of LSD1 could provide insights into therapeutic strategies for conditions such as Alzheimer's disease .

Properties

IUPAC Name

(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSUZAFTJVLOIX-SBKWZQTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the environmental impact of bitumen emulsions according to ÖNORM S 2101?

A1: ÖNORM this compound, which categorizes hazardous waste, has been revised to include specific criteria for environmental hazards []. A toxicological study was conducted on four bitumen emulsions (two cationic and two anionic) to assess their potential environmental risks. Results showed that these emulsions were either not harmful or only slightly harmful to aquatic life (bacteria, fish, and daphnia) and had a low water hazard classification []. Therefore, the study concluded that bitumen emulsions, as tested, pose a minimal risk to the environment.

Q2: Are there any potential risks associated with nail polish ingredients?

A2: While not directly related to this compound, one of the provided research papers investigates the toxicity of nail polishes containing chemicals known as the "toxic-trio" []. This research highlights that certain ingredients in nail polish can be harmful to living organisms, as demonstrated by the death of crickets exposed to nail polish in a controlled environment []. This underscores the importance of understanding the potential toxicity of chemicals used in everyday products.

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